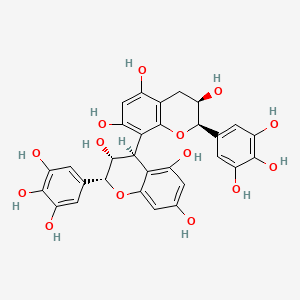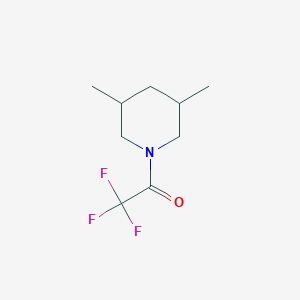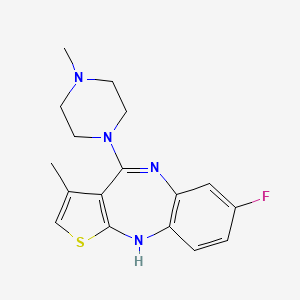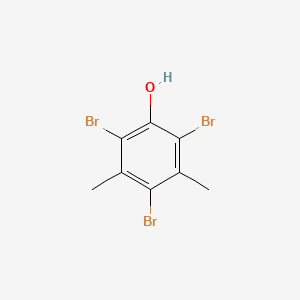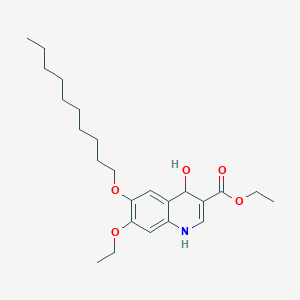
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a chemical compound with the molecular formula C3ClF3N2O. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a chloro substituent, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.
Aplicaciones Científicas De Investigación
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .
Comparación Con Compuestos Similares
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate can be compared with other diazonium compounds and trifluoromethyl-substituted compounds:
Similar Compounds: 1-Chloro-3,3,3-trifluoropropene, 1-Chloro-2-diazonio-3,3,3-trifluoropropane, and 1-Chloro-3,3,3-trifluoroprop-1-ene.
Propiedades
Número CAS |
59733-92-5 |
|---|---|
Fórmula molecular |
C3ClF3N2O |
Peso molecular |
172.49 g/mol |
Nombre IUPAC |
2-diazo-3,3,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7 |
Clave InChI |
KRAIXOVJMIYWMT-UHFFFAOYSA-N |
SMILES canónico |
C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


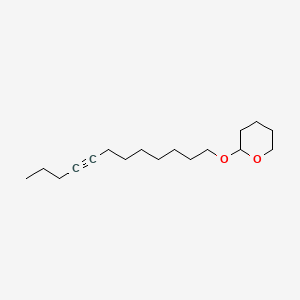
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
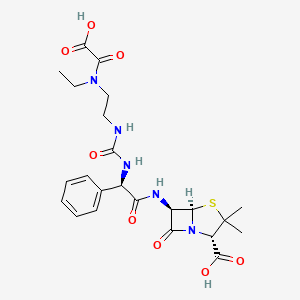

![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
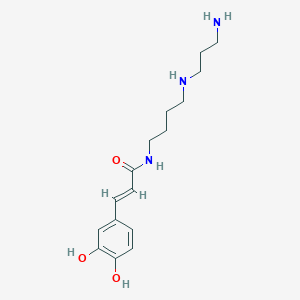
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)

